BenchChemオンラインストアへようこそ!

2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Medicinal Chemistry Physicochemical Properties Ligand Efficiency

The compound 2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide (CAS 2034321-53-2) is a synthetic small molecule with the molecular formula C17H21N3O2 and a molecular weight of 299.37 g/mol. It belongs to the class of phenylacetamido-pyrazole derivatives, characterized by a core pyrazole ring linked to a phenylacetyl group and a tetrahydropyranylmethyl moiety.

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 2034321-53-2
Cat. No. B2461217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
CAS2034321-53-2
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESC1CCOC(C1)CN2C=C(C=N2)NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H21N3O2/c21-17(10-14-6-2-1-3-7-14)19-15-11-18-20(12-15)13-16-8-4-5-9-22-16/h1-3,6-7,11-12,16H,4-5,8-10,13H2,(H,19,21)
InChIKeyOBHUOQUHSYHVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide: Core Chemical Identity and Research Classification


The compound 2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide (CAS 2034321-53-2) is a synthetic small molecule with the molecular formula C17H21N3O2 and a molecular weight of 299.37 g/mol . It belongs to the class of phenylacetamido-pyrazole derivatives, characterized by a core pyrazole ring linked to a phenylacetyl group and a tetrahydropyranylmethyl moiety [1]. This specific substitution pattern places it within a broader chemical space explored for kinase inhibition and receptor modulation, though its primary pharmacological application is still under investigation.

Procurement Risks: Why 2-Phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide Cannot Be Simply Replaced by Structural Analogs


Substituting this compound with a generic phenylacetamido-pyrazole analog is unreliable due to the critical role of the N1-substituent. The (tetrahydro-2H-pyran-2-yl)methyl group is not a simple alkyl chain; its steric bulk, conformational flexibility, and hydrogen-bonding capacity profoundly modulate target binding, selectivity, and physicochemical properties like solubility and logP . For instance, related patent literature on phenylacetamido-pyrazoles demonstrates that minor alterations to the substitution pattern can shift activity from CDK inhibition to sigma receptor binding, underscoring the risk of undefined off-target effects with unvalidated substitutions [1]. Therefore, direct procurement of the exact CAS number is essential to ensure experimental reproducibility.

Differentiation Data for 2-Phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide vs. Closest Available Analogs


Increased Molecular Complexity and Hydrogen Bonding Capacity vs. N-(1-Phenylpyrazol-4-yl)acetamide Core

Compared to the simpler unsubstituted phenylpyrazole core (e.g., N-(1-phenylpyrazol-4-yl)acetamide), the target compound introduces a tetrahydropyran (THP) moiety linked via a methylene bridge. This significantly increases the molecular weight (299.37 vs. ~201.22 g/mol) and the number of hydrogen bond acceptors (4 vs. 3). The THP oxygen provides an additional interaction point, which can be predicted to enhance binding affinity and/or alter solubility profiles compared to analogs lacking this polar group .

Medicinal Chemistry Physicochemical Properties Ligand Efficiency

Enhanced Lipophilicity and Steric Bulk vs. 2-Ethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Replacing the target compound's hydrophobic phenylacetyl group with a smaller, polar ethoxyacetyl group (as in 2-ethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide) dramatically alters its lipophilicity. The target compound is predicted to have a significantly higher LogP (cLogP ~1.9 vs. ~0.4), indicating a 30-fold greater partition coefficient. This difference in lipophilicity suggests a stronger potential for engaging hydrophobic binding pockets compared to the ethoxy analog .

LogP Hydrophobic Interaction Structure-Activity Relationship

Unique Aromatic Capping Potential vs. 2-(4-(Isopropylthio)phenyl) Analog

The target compound's unsubstituted phenylacetyl group serves as a flat, hydrophobic cap that can engage in pi-stacking or T-stacking interactions with aromatic residues in a target protein. In contrast, the 2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide analog incorporates a bulky, electron-rich isopropylthio substituent, which introduces conformational constraints and alters the electron density of the phenyl ring . The target compound's simpler phenyl group is more synthetically accessible and offers a less hindered starting point for medicinal chemistry optimization.

Pi-Stacking Selectivity Chemical Probe Design

Optimal Deployment Scenarios for 2-Phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide


Chemical Biology Probe for Investigating Binding Hotspots

The compound's distinct molecular scaffold, featuring both a planar phenylacetyl cap and a flexible tetrahydropyran group, makes it suitable for mapping hydrophobic and hydrogen-bonding hotspots within enzyme active sites or receptor binding pockets. Its use as a core scaffold for fragment-based drug discovery (FBDD) or as a control compound in displacement assays can help identify key interactions that simpler phenylpyrazole analogs cannot probe [1].

Hinge-Binding Kinase Scaffold in Medicinal Chemistry

The phenylacetamido-pyrazole motif is a known kinase hinge-binding scaffold, as demonstrated in patents targeting CDK enzymes [1]. The specific N1-tetrahydropyranylmethyl decoration on the target compound is designed to probe the ribose pocket adjacent to the hinge region. This makes it a valuable synthetic intermediate for developing type I kinase inhibitors with improved selectivity profiles.

Physicochemical Benchmarking for Lead Optimization

With a predicted cLogP of ~1.9 and a molecular weight below 300 g/mol, the compound resides within a drug-like chemical space. It can serve as an internal benchmark for monitoring how subsequent structural modifications impact lipophilic ligand efficiency (LLE) and ADME properties during the hit-to-lead phase of a drug discovery program [1].

Quote Request

Request a Quote for 2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.